molecular formula C10H15NO B8678149 Benzenemethanol, 4-(3-aminopropyl)-

Benzenemethanol, 4-(3-aminopropyl)-

Cat. No.: B8678149
M. Wt: 165.23 g/mol
InChI Key: GRCGXANQOSALLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol, 4-(3-aminopropyl)- is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanol, 4-(3-aminopropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, 4-(3-aminopropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[4-(3-aminopropyl)phenyl]methanol

InChI

InChI=1S/C10H15NO/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,12H,1-2,7-8,11H2

InChI Key

GRCGXANQOSALLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium on carbon (5%, 0.15 g) was added to a solution of 4-(3-benzyloxycarbonylaminopropyl)benzylalcohol (1.00 g), which is the product of Reference example 50(a) in ethanol (20 ml). The mixture was stirred under an atmosphere of hydrogen at ambient temperature for 2 hours. The catalyst was removed by filtration and the filtrate was concentrated to afford 4-(3-aminopropyl)benzylalcohol as a gum. In a similar manner to that described in Example 5, a reaction was carried out using 4-(3-aminopropyl)benzylalcohol, 4-pyridine-2-ylbenzoic acid (668 mg) and carbonyidiimidazole (650 mg) and the reaction mixture was treated to afford the desired compound (0.74 g) as colorless crystals.
Name
4-(3-benzyloxycarbonylaminopropyl)benzylalcohol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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